1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one
CAS No.:
Cat. No.: VC9669025
Molecular Formula: C22H25N3O
Molecular Weight: 347.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H25N3O |
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Molecular Weight | 347.5 g/mol |
IUPAC Name | 1-(4-methylpiperazin-1-yl)-3-(2-phenylindol-1-yl)propan-1-one |
Standard InChI | InChI=1S/C22H25N3O/c1-23-13-15-24(16-14-23)22(26)11-12-25-20-10-6-5-9-19(20)17-21(25)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 |
Standard InChI Key | ZZVGFKHKPGDRLY-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Canonical SMILES | CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-(4-Methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one features a propan-1-one backbone connecting two distinct heterocyclic systems:
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Indole moiety: A 2-phenyl-substituted indole ring, known for its role in modulating serotonin receptors and tyrosine kinases .
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Piperazine derivative: A 4-methylpiperazine group, frequently employed in medicinal chemistry to enhance solubility and receptor-binding affinity .
The molecular formula is C₂₁H₂₃N₃O, with a molecular weight of 333.43 g/mol. The ketone linker between the indole and piperazine groups introduces conformational flexibility, potentially enabling interactions with diverse biological targets.
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous structures provide benchmarks for expected spectral properties:
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¹H NMR: Peaks corresponding to the indole aromatic protons (δ 6.5–8.0 ppm), methylpiperazine methyl group (δ 2.2–2.5 ppm), and ketone carbonyl (inactive in ¹H NMR) .
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ESI-MS: A molecular ion peak at m/z 333.43 [M+H]⁺, with fragmentation patterns reflecting cleavage at the ketone bridge .
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 1-(4-methylpiperazin-1-yl)-3-(2-phenyl-1H-indol-1-yl)propan-1-one can be extrapolated from methods used for structurally related ALK inhibitors and indole-piperazine hybrids . A representative pathway involves:
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Indole Core Formation:
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Piperazine Functionalization:
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Final Assembly:
Table 1: Comparative Synthesis Parameters for Analogous Compounds
Step | Reagents/Conditions | Yield (%) | Citation |
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Indole alkylation | AlCl₃, DCM, rt, 24h | 65 | |
Piperazine coupling | K₂CO₃, DMF, 80°C, 12h | 43 | |
Ketone bridge formation | MsOH, EtOH, reflux, 6h | 58 |
Industrial Scalability Challenges
Key challenges in large-scale production include:
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Low yields in piperazine coupling steps due to steric hindrance from the 2-phenyl group.
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Purification complexity arising from polar byproducts.
Optimization strategies involve microwave-assisted synthesis to reduce reaction times and immobilized catalysts for easier separation .
Biological Activity and Mechanism of Action
Hypothesized Pharmacological Targets
While direct activity data for this compound are lacking, structural analogs exhibit:
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Kinase inhibition (e.g., ALK, EGFR) via competitive binding to ATP pockets .
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Serotonin receptor modulation due to the indole scaffold’s resemblance to tryptamine .
Table 2: Predicted Biological Activity Based on Structural Analogues
Target | Assumed IC₅₀ (µM) | Mechanism | Citation |
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ALK kinase | 10–50 | ATP-competitive inhibition | |
5-HT₂A receptor | 100–200 | Partial agonism | |
CYP3A4 | >300 | Weak inhibition |
Structure-Activity Relationship (SAR) Trends
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Piperazine substitution: 4-Methyl groups enhance metabolic stability compared to unsubstituted piperazines .
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Indole positioning: 1-Substitution (vs. 3-substitution) improves kinase selectivity by orienting the phenyl group into hydrophobic pockets .
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Ketone linker: Propan-1-one bridges balance flexibility and rigidity, optimizing target engagement .
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